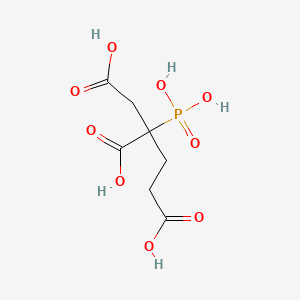

2-膦基丁烷-1,2,4-三羧酸

描述

PBTC is a phosphine carboxylic acid and is one of the most widely used and best-performing products in the compounding of high-efficiency scale and corrosion inhibitors . It has manifold industrial applications, especially as a complexing agent to prevent salt precipitation (antiscalants) and as bleach stabilizers . It’s an effective dispersant and highly powerful complexing agent for various metal ions (including Ca 2+, Mg 2+, Zn 2+, Al 3+, Fe 3+) and radionuclides .

Synthesis Analysis

The synthesis of PBTC involves the reaction of equimolar quantities of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst, followed by hydrolysis with dilute hydrochloric acid .Molecular Structure Analysis

PBTC has a molecular formula of C7H11O9P and a molecular weight of 270.13 g/mol . The phosphonate group revealed pKa values of 0.90 ± 0.02 and 9.79 ± 0.02, and the pKa values associated with the carboxylic groups are 3.92 ± 0.02, 4.76 ± 0.03, and 6.13 ± 0.03 .Chemical Reactions Analysis

PBTC has been studied for its pH-dependent behavior using nuclear magnetic resonance (NMR) spectroscopy . The sequence of deprotonation could be unambiguously determined, supported by DFT-calculated structures revealing strong intramolecular hydrogen bonding .Physical And Chemical Properties Analysis

PBTC has a molecular formula of C7H11O9P and a molecular weight of 270.13 g/mol . The phosphonate group revealed pKa values of 0.90 ± 0.02 and 9.79 ± 0.02, and the pKa values associated with the carboxylic groups are 3.92 ± 0.02, 4.76 ± 0.03, and 6.13 ± 0.03 .科学研究应用

pH-Dependent Behavior Study

PBTC has been used in the study of pH-dependent behavior through multinuclear NMR spectroscopy . This research is critical for ascertaining PBTC speciation, especially with regard to a sound structural and thermodynamic characterization of its metal ion complexes .

Industrial Applications

PBTC has manifold industrial applications . It is used in cooling water systems, desalination plants, in the paper, textile, and cement industries as well as in detergents .

Corrosion Inhibitor

PBTC is used as a corrosion inhibitor for steel in metal surface treatment . This helps to prevent the metal from corroding, thereby extending its lifespan.

Retardant in Concrete

PBTC is used as a retardant in concrete . This helps to slow down the setting time of the concrete, allowing more time for it to be worked with before it hardens.

Sequestering Agent in Textile Auxiliaries

PBTC is used as a sequestering agent in textile auxiliaries . This helps to bind and stabilize certain ions, preventing them from interfering with the chemical reactions during the textile processing.

Scale Inhibitor

PBTC is one of the most widely used scale inhibitors in the cooling water treatment industry . It prevents the formation of scale, a hard, rock-like deposit that can clog pipes and equipment, reducing their efficiency.

Complexing Agent

The combination of phosphonic acid and carboxyl groups makes PBTC an effective dispersant and highly powerful complexing agent for various metal ions (including Ca 2+, Mg 2+, Zn 2+, Al 3+, Fe 3+) and radionuclides .

Cu/Ta Rate-Selective Properties

PBTC has been found to have a bisexual effect on Cu while effectively enhancing the Ta removal rate . This makes it useful in the development of an acidic barrier layer slurry with better Cu/Ta rate-selective properties .

安全和危害

PBTC may be corrosive to metals and cause severe skin burns and eye damage . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-phosphonobutane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQPBJEOCHCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40372-66-5 (unspecified hydrochloride salt) | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027999 | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Produced as a solid; Available as aqeous solution; [eChemPortal: SIDSUNEP] Dark straw-colored liquid; [MSDSonline] | |

| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Phosphonobutane-1,2,4-tricarboxylic acid | |

CAS RN |

37971-36-1 | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37971-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phosphonobutane-1,2,4-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOBUTANETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306P37319L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PBTC is a highly effective scale inhibitor, particularly against calcium carbonate (CaCO3). It interacts with its target, calcite surfaces, through chemisorption. [] The phosphoric acid and carboxylic acid functional groups within PBTC bind to the calcite surface, preferentially occupying carbonate ion sites. [] This interaction disrupts crystal growth, preventing the formation of scale deposits. [, , , ]

A:

- Spectroscopic Data:

ANone:

- Stability: PBTC exhibits excellent stability against oxidizing biocides like chlorine and bromine commonly used in water treatment. [] It also demonstrates high tolerance to precipitation as a calcium salt, even at high Ca2+ concentrations (1000 ppm as CaCO3). []

- Material Compatibility: PBTC is compatible with various materials used in water systems. It is successfully incorporated into peelable polymeric coatings for heavy metal removal. [, , ]

ANone: The provided research papers do not describe catalytic properties of PBTC. It is primarily investigated for its scale and corrosion inhibition properties.

A: Molecular simulations were used to study the adsorption of PBTC on various calcite surfaces. These simulations provided insights into the binding energy of PBTC on different surfaces and its temperature dependence. []

A: While specific SAR studies are not detailed in the provided papers, the presence of both phosphoric acid and carboxylic acid groups is crucial for the scale inhibition activity of PBTC. [] These functional groups facilitate strong binding to calcite surfaces, disrupting crystal growth.

A: PBTC demonstrates excellent stability in the presence of oxidizing biocides and at high calcium ion concentrations. [] It can be effectively formulated in water-based solutions for various applications:

- Scale and Corrosion Inhibition: Formulations often combine PBTC with other inhibitors like HEDP, ATMP, and polymers like PAA and PMA. []

- Peelable Coatings: PBTC is incorporated into polymeric blends with PVA, bentonite clay, and sodium alginate for heavy metal and radionuclide removal. [, , ]

ANone: Several alternatives to PBTC exist for scale and corrosion inhibition:

- Polyacrylic Acid (PAA): Offers good scale inhibition but is generally less effective than PBTC. [, , ]

- 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP): Exhibits strong scale inhibition, sometimes surpassing PBTC. [, , ]

- Polyaspartic Acid (PASP): Considered a "greener" alternative, but its scale inhibition performance is often lower compared to PBTC and HEDP. [, ]

ANone: Various tools and resources are essential for PBTC research:

- Analytical Techniques: FTIR, NMR, Mass Spectrometry, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD) [, , , , , , ]

ANone: While a detailed historical account is not provided in the papers, research on PBTC as a scale inhibitor has been ongoing for several decades. Key milestones likely include:

- Mechanism of Action Studies: Elucidation of PBTC's interaction with calcite surfaces and its impact on crystal growth. [, ]

- Formulation Optimization: Development of effective formulations combining PBTC with other inhibitors and additives to enhance performance and stability. [, ]

- Environmental Fate Studies: Investigations into the occurrence, transport, and fate of PBTC in water systems and its impact on the environment. [, ]

ANone: PBTC research spans several disciplines:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)

![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)